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Compound of Interest

Compound Name: alpha-Sulfophenylacetic acid

Cat. No.: B1210078

alpha-Sulfophenylacetic acid, systematically named 2-phenyl-2-sulfoacetic acid, is an
organosulfur compound of significant interest in medicinal chemistry and biochemical research.
[1][2] With the molecular formula CsHsOsS and a molecular weight of 216.21 g/mol , its
structure is characterized by a phenylacetic acid core functionalized with a sulfonic acid group
at the alpha (0) position.[1][2] This unique arrangement of two distinct acidic moieties on a
single benzylic carbon imparts a compelling set of chemical properties that make it a valuable
intermediate in the synthesis of fine chemicals and pharmaceuticals.[1] Notably, it serves as a
key building block for developing inhibitors of protein tyrosine phosphatases, enzymes critical
to cellular signaling pathways.[1] This guide provides an in-depth exploration of its core
chemical properties, reactivity, and analytical characterization, offering field-proven insights for
researchers and drug development professionals.

Molecular Structure and Physicochemical
Characteristics

The foundation of alpha-sulfophenylacetic acid's utility lies in its molecular architecture and
the resulting physical properties. Understanding these characteristics is paramount for its
effective handling, reaction design, and application.

Molecular Structure

The molecule consists of a chiral center at the alpha-carbon, which is bonded to a phenyl
group, a carboxyl group, a sulfo group, and a hydrogen atom. This structure dictates its
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reactivity and interactions.
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Caption: Molecular structure of alpha-Sulfophenylacetic acid.

Physicochemical Data
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The compound's physical properties are summarized below. These values are critical for
predicting its behavior in various solvents and thermal conditions.

Property Value Source
IUPAC Name 2-phenyl-2-sulfoacetic acid [2]
Molecular Formula CsHsOsS [1][2]
Molecular Weight 216.21 g/mol [2]
Melting Point ~225°C [3]
Predicted Density 1.587 + 0.06 g/cm?3 [1][3]
Appearance Off-white powder/solid [4]

N High solubility in aqueous
Solubility ) [1]
solutions (>0.5 mg/mL at pH 6)

The high water solubility is a direct consequence of the two polar acidic groups, which readily
form hydrogen bonds with water.[1] In the solid state, the molecule forms stable crystal lattices
stabilized by extensive intermolecular hydrogen bonding networks between these acidic
groups.[1]

Acidity and lonization Behavior: A Diprotic System

A defining feature of alpha-sulfophenylacetic acid is its nature as a diprotic acid.[1] The
presence of both a carboxylic acid and a sulfonic acid group results in two distinct ionization
events.

 Sulfonic Acid Group (-SOsH): This group is exceptionally acidic, with a predicted pKa value
approaching -2.[1] The high acidity stems from the stability of the resulting sulfonate anion
(R-S0Os7), which is resonance-stabilized across three oxygen atoms. In nearly all practical
agueous environments (pH > 0), this group can be considered fully deprotonated.

o Carboxylic Acid Group (-COOH): While less acidic than the sulfonic acid, the carboxylic acid
group is significantly stronger than that of a simple alkyl carboxylic acid. Its acidity is
enhanced by the powerful electron-withdrawing inductive effect of the adjacent sulfonate
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group. The predicted pKa for the compound as a whole is -0.12 + 0.50, reflecting the
profound influence of the sulfo moiety.[1][3]

This dual-acid character is crucial for its biological applications, as it allows for strong
electrostatic interactions and hydrogen bonding with basic residues in enzyme active sites.[1]
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Caption: lonization states of alpha-sulfophenylacetic acid.

Chemical Reactivity and Synthetic Utility

The reactivity profile of alpha-sulfophenylacetic acid is dictated by its two functional groups,
which exhibit distinct chemical behaviors.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is the primary site for synthetic modification. Its reactivity is
enhanced by the electron-withdrawing nature of the alpha-sulfonate group, which increases the
electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack.[1]

o Amidation: It readily reacts with primary and secondary amines under standard peptide
coupling conditions (e.g., using coupling agents like HATU or EDC) to form a diverse library
of amide derivatives. This is a common strategy for developing enzyme inhibitors.[1]
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 Esterification: Standard esterification reactions with alcohols can be performed, typically
under acidic catalysis, to yield the corresponding esters.[1]

e Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using
strong reducing agents like lithium aluminum hydride (LiAlH4), although this requires careful
control to avoid side reactions.

Reactions of the Sulfonic Acid Group

The sulfonic acid group is chemically robust and generally unreactive toward nucleophilic
substitution due to the strength of the S-O bonds and the stability of the sulfonate anion.[1]
However, it can be converted into other functional groups:

o Sulfonamide Formation: While less common than amidation of the carboxyl group, the
sulfonic acid can be converted to a sulfonyl chloride (e.g., using thionyl chloride or PCls),
which then reacts with amines to form sulfonamides. Sulfonamides are a well-known
pharmacophore in many drug classes.[1]

» Electrostatic Interactions: The negatively charged sulfonate group readily participates in non-
covalent interactions, such as hydrogen bonding and electrostatic associations with cationic
species, which is key to its role in enzyme binding.[1]

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of alpha-
sulfophenylacetic acid. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (*H and **C NMR)

e 1H NMR: The proton spectrum would be expected to show a complex multiplet in the
aromatic region (typically ~7.2-7.6 ppm) corresponding to the five protons of the phenyl ring.
A key signal would be a singlet for the lone proton on the alpha-carbon, likely shifted
downfield due to the deshielding effects of the adjacent phenyl, carboxyl, and sulfo groups.
The acidic protons of the -COOH and -SOsH groups are often broad and may exchange with
deuterium in solvents like D20, causing them to disappear from the spectrum.
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e 13C NMR: The carbon spectrum would show distinct signals for the aromatic carbons, the
carbonyl carbon of the carboxylic acid (typically ~170-180 ppm), and the alpha-carbon, which
would be significantly influenced by its three electron-withdrawing substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups.[5][6]

o Avery broad absorption band is expected from ~2500 to 3300 cm~! due to the O-H
stretching of the hydrogen-bonded carboxylic acid.

e Asharp, strong C=0 stretching absorption should appear around 1700-1725 cm~1.

e Strong, characteristic absorptions for the S=0 stretching of the sulfonic acid group are
expected in the regions of 1340-1350 cm~! (asymmetric) and 1150-1165 cm~* (symmetric).

UV-Visible (UV-Vis) Spectroscopy

The phenyl group is the primary chromophore. UV-Vis spectroscopy would reveal absorptions
characteristic of the benzene ring, typically showing a strong band below 220 nm and weaker,
fine-structured bands between 240-270 nm, corresponding to 1t — 1t* electronic transitions.[6][7]

Stability and Degradation Profile

For applications in drug development, understanding a compound's stability is non-negotiable.

[8]

o Thermal and Storage Stability: alpha-Sulfophenylacetic acid demonstrates good chemical
stability under ambient, dry storage conditions.[1] To ensure long-term integrity, it should be
stored in sealed containers protected from moisture at temperatures below 25°C.[1]

e pH-Dependent Stability: The compound's stability can vary under different pH conditions.
While it is resistant to hydrolysis at neutral pH, extreme acidic or basic conditions, especially
at elevated temperatures, could potentially lead to degradation pathways such as
decarboxylation or desulfonation, though the latter is generally difficult.

» Photostability: Aromatic compounds can be susceptible to photodegradation.[9] Studies
exposing solutions to controlled UV or visible light are necessary to determine its photolytic
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stability, a key parameter for formulation development.

Analytical Methodologies: A Protocol for
Quantification

Accurate quantification of alpha-sulfophenylacetic acid is crucial for quality control and
research. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard
and reliable method.

HPLC-UV Protocol

This protocol provides a self-validating system for the separation and quantification of the
analyte. The causality for each choice is explained to ensure methodological transparency.

Objective: To determine the purity and concentration of alpha-Sulfophenylacetic acid.
Methodology:
o Standard and Sample Preparation:

o Accurately weigh ~10 mg of the reference standard and dissolve in the mobile phase to
create a 1 mg/mL stock solution. Perform serial dilutions to prepare calibration standards
(e.g., 1,5, 10, 50, 100 pg/mL).

o Prepare unknown samples by dissolving them in the mobile phase to an expected
concentration within the calibration range.

o Rationale: Using the mobile phase as the diluent prevents peak distortion and baseline
instability caused by solvent mismatch.

o Chromatographic Conditions:
o Instrument: Agilent 1260 Infinity Il LC System or equivalent.
o Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 pm).

» Rationale: A C18 reverse-phase column is chosen due to the molecule's moderate
polarity, providing good retention and separation from more polar or non-polar
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impurities.

o Mobile Phase: Isocratic elution with 70:30 (v/v) 20 mM Potassium Phosphate buffer (pH
2.5) : Acetonitrile.

» Rationale: The acidic pH (2.5) ensures the carboxylic acid group is fully protonated,
leading to a single, sharp chromatographic peak and improved retention on the C18
phase. The acetonitrile concentration is optimized for an appropriate retention time
(typically 3-7 minutes).

o Flow Rate: 1.0 mL/min.

o Column Temperature: 30 °C.

» Rationale: Maintaining a constant temperature ensures reproducible retention times.

o Injection Volume: 10 pL.

o UV Detection Wavelength: 254 nm.

» Rationale: This wavelength corresponds to a common absorption maximum for the
phenyl ring, providing good sensitivity.

» Data Analysis:

o Generate a calibration curve by plotting the peak area versus the concentration of the
standards.

o Perform a linear regression analysis. The curve should have a correlation coefficient (r?) of
>0.999 for acceptance.

o Determine the concentration of unknown samples by interpolating their peak areas from
the calibration curve.
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Caption: Workflow for HPLC-UV analysis of alpha-sulfophenylacetic acid.
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Safety and Handling

alpha-Sulfophenylacetic acid requires careful handling in a laboratory setting. According to its
GHS classification, it presents several hazards:

o Harmful if swallowed, in contact with skin, or if inhaled.[2]
o Causes skin irritation and serious eye damage.[2]
e May cause respiratory irritation.[2]

Handling Recommendations:

Use only in a well-ventilated area or under a chemical fume hood.[10]

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves,
safety goggles, and a lab coat.[10]

Avoid dust formation during handling.[4][10]

In case of contact, rinse the affected area immediately and thoroughly with water. Seek
medical attention for eye contact or if symptoms persist.[4]

Conclusion

alpha-Sulfophenylacetic acid is a molecule whose chemical properties are a direct result of
the interplay between its phenyl, carboxylic acid, and sulfonic acid functionalities. Its strong
diprotic nature, high water solubility, and versatile reactivity at the carboxyl group make it an
exceptionally useful building block in medicinal chemistry. A thorough understanding of its
physicochemical characteristics, spectroscopic signature, and stability profile, as outlined in this
guide, is essential for any scientist aiming to leverage its potential in research and
development.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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